molecular formula C10H17Br2ClO2 B1250671 Plocamenol B

Plocamenol B

Cat. No. B1250671
M. Wt: 364.5 g/mol
InChI Key: IUOFNEYPSNEOOA-OISDZULVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plocamenol B is a natural product found in Plocamium cartilagineum with data available.

Scientific Research Applications

Isolation and Characterization

Plocamenol B, along with other related compounds, has been identified in marine sources like the red alga Plocamium cartilagineum. These compounds, including Plocamenol B, are characterized as linear polyhalohydroxylated monoterpenes. Their structures and stereochemistry have been elucidated primarily through spectroscopic methods (Díaz-Marrero et al., 2002).

Biomedical Applications

  • Drug Delivery Systems : Plocamenol B's properties can be useful in the development of drug delivery systems. For instance, research on PLGA (poly-lactic-co-glycolic acid) nanotechnology, which has applications in drug delivery and other clinical applications, provides insights into how compounds like Plocamenol B could be used in similar contexts for enhancing drug stability and delivery (Jianming Lü et al., 2009).

  • Nanoparticle-Based Therapies : The development of nanoparticles for medical applications is a growing field where compounds like Plocamenol B could potentially play a role. For instance, the creation of bupivacaine-loaded lipid-polymer hybrid nanoparticles showcases the potential of using marine-derived compounds in sophisticated drug delivery systems (Pengju Ma et al., 2017).

  • Cancer Research : Plocabulin, a compound related to Plocamenol B, demonstrates significant cytotoxic activity in colorectal cancer patient-derived 3D tumor organoids, suggesting potential applications of Plocamenol B in cancer research and treatment (Costales-Carrera et al., 2019).

Analytical Techniques

  • HPLC-NMR Identification : Advanced analytical techniques like HPLC-NMR have been employed for the identification of compounds like Plocamenol B from marine sources. Such techniques are crucial for the accurate identification and structural analysis of complex marine-derived compounds (Timmers et al., 2012).

properties

Product Name

Plocamenol B

Molecular Formula

C10H17Br2ClO2

Molecular Weight

364.5 g/mol

IUPAC Name

(E,2R,6R,7S)-1,8-dibromo-7-chloro-3,7-dimethyloct-3-ene-2,6-diol

InChI

InChI=1S/C10H17Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,13)6-12/h3,8-9,14-15H,4-6H2,1-2H3/b7-3+/t8-,9+,10+/m0/s1

InChI Key

IUOFNEYPSNEOOA-OISDZULVSA-N

Isomeric SMILES

C/C(=C\C[C@H]([C@@](C)(CBr)Cl)O)/[C@H](CBr)O

Canonical SMILES

CC(=CCC(C(C)(CBr)Cl)O)C(CBr)O

synonyms

plocamenol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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